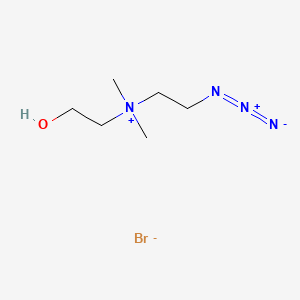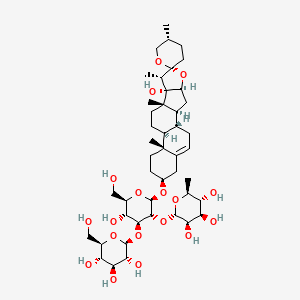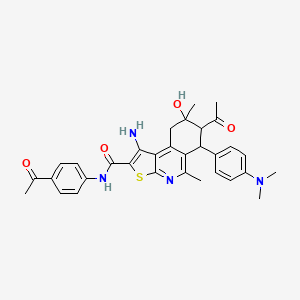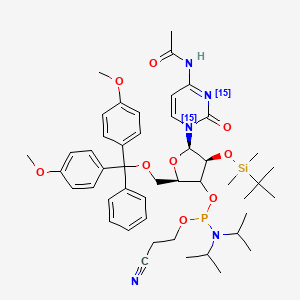
Ac-rC Phosphoramidite-15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-rC Phosphoramidite-15N2 is a compound labeled with the stable isotope nitrogen-15. It is a derivative of Ac-rC Phosphoramidite, which is used for the modification of oligoribonucleotides, specifically for phosphorodithioate (PS2-RNA) modifications . This compound is primarily used in scientific research for its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-rC Phosphoramidite-15N2 involves the incorporation of nitrogen-15 into the Ac-rC Phosphoramidite structureThe reaction conditions typically involve the use of protecting groups such as dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) to protect the hydroxyl groups during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure the purity and consistency of the product. The production is carried out under controlled conditions to maintain the integrity of the nitrogen-15 label .
Chemical Reactions Analysis
Types of Reactions
Ac-rC Phosphoramidite-15N2 undergoes various chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form phosphorothioates or phosphoroselenoamidates.
Substitution: The compound can undergo substitution reactions where the phosphoramidite group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as iodine and selenium derivatives. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed
The major products formed from these reactions include phosphorothioates and phosphoroselenoamidates, which are used in various biochemical applications .
Scientific Research Applications
Ac-rC Phosphoramidite-15N2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics due to its stable isotope label.
Biology: Employed in the synthesis of modified oligonucleotides for studying RNA structure and function.
Medicine: Utilized in the development of therapeutic oligonucleotides for gene therapy and antisense technology
Industry: Applied in the production of diagnostic tools and molecular probes for various biochemical assays
Mechanism of Action
The mechanism of action of Ac-rC Phosphoramidite-15N2 involves its incorporation into oligonucleotides, where it modifies the backbone structure. This modification can affect the stability and binding properties of the oligonucleotides, making them more resistant to enzymatic degradation. The nitrogen-15 label allows for the tracking and quantification of the modified oligonucleotides in various biological systems .
Comparison with Similar Compounds
Similar Compounds
Ac-rC Phosphoramidite: The non-labeled version of the compound used for similar applications.
Bz-rA Phosphoramidite: Another phosphoramidite used for oligonucleotide synthesis.
iBu-rG Phosphoramidite: Used for the synthesis of modified oligonucleotides.
Uniqueness
Ac-rC Phosphoramidite-15N2 is unique due to its nitrogen-15 label, which provides additional capabilities for tracking and quantification in scientific research. This stable isotope labeling makes it particularly valuable in studies requiring precise measurement and analysis .
Properties
Molecular Formula |
C47H64N5O9PSi |
|---|---|
Molecular Weight |
904.1 g/mol |
IUPAC Name |
N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxo(1,3-15N2)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i50+1,51+1 |
InChI Key |
QKWKXYVKGFKODW-GIMIFAHKSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)[15N]2C=CC(=[15N]C2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


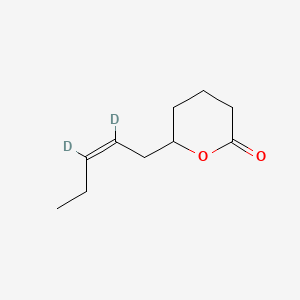
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)
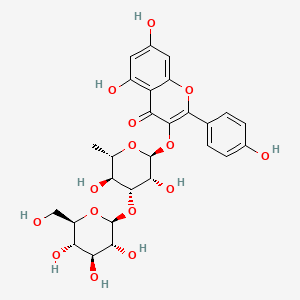

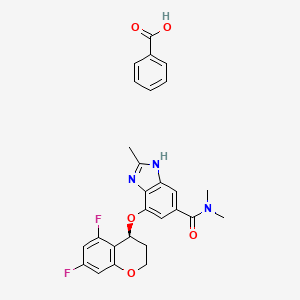
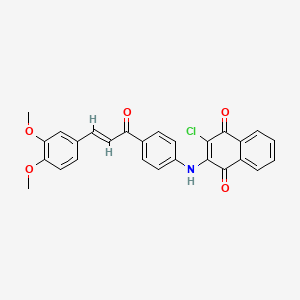
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
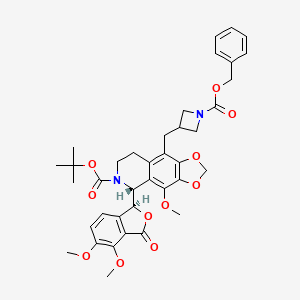
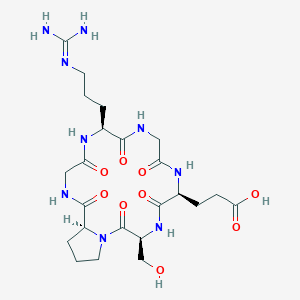
![(2S)-N-[(2S)-3-(4-fluorophenyl)-1-(naphthalen-1-ylmethylamino)-1-oxopropan-2-yl]-N'-[(2-methylpropan-2-yl)oxy]-2-(3-phenylpropanoylamino)butanediamide](/img/structure/B12385057.png)
